8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one
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Overview
Description
8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is a heterocyclic organic compound that belongs to the dibenzofuran family It is characterized by its unique structure, which includes two benzene rings fused to a central furan ring
Preparation Methods
The synthesis of 8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves several steps, including the formation of the dibenzofuran core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one can be compared with other similar compounds such as:
Dibenzofuran: A parent compound with a similar core structure but lacking the methyl and dihydro functionalities.
Dibenzothiophene: A sulfur analog with similar electronic properties.
Carbazole: A nitrogen analog with distinct biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
8-methyl-3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C13H12O2/c1-8-5-6-11-9(7-8)13-10(14)3-2-4-12(13)15-11/h5-7H,2-4H2,1H3 |
InChI Key |
MDLQOHHEYUTITH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C2C(=O)CCC3 |
Origin of Product |
United States |
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